(Propylamino)thiourea

Description

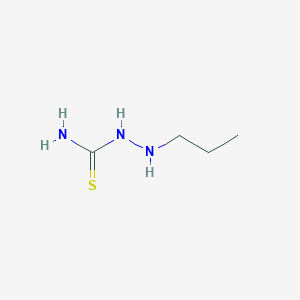

Structure

3D Structure

Properties

IUPAC Name |

propylaminothiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S/c1-2-3-6-7-4(5)8/h6H,2-3H2,1H3,(H3,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEARVTSEDYKCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391909 | |

| Record name | Hydrazinecarbothioamide, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-60-0 | |

| Record name | NSC265206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propylamino Thiourea and Its Derivatives

Conventional Synthetic Routes to N-Propyl-Substituted Thioureas

Traditional methods for synthesizing N-propyl-substituted thioureas have been well-established, offering reliable and high-yielding pathways to these compounds. These methods typically involve the reaction of propylamine (B44156) with a suitable thiocarbonyl precursor.

Reaction of Propylamine with Isothiocyanates

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas, including N-propyl derivatives, is the reaction of an amine with an isothiocyanate. mdpi.com This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically high-yielding and can be carried out under mild conditions. mdpi.com

The synthesis of N-[3-hydroxy-3-(2-nitrophenyl)propyl]-N′-propylthiourea, for instance, was achieved with a 73% yield. rsc.org In a general procedure, the corresponding amine is reacted with an isothiocyanate in a suitable solvent such as dichloromethane (B109758) or tert-butanol (B103910) at room temperature. mdpi.com The versatility of this method allows for the preparation of a wide array of thiourea (B124793) derivatives with diverse structural features. mdpi.com

Condensation of Propylamine with Carbon Disulfide and Amines

This approach has been successfully employed for the synthesis of various symmetrical and unsymmetrical thiourea derivatives. researchgate.net One notable advantage is the avoidance of toxic and hazardous reagents like thiophosgene. researchgate.net However, this method can sometimes suffer from drawbacks such as the need for strong bases, high reaction temperatures, and long reaction times, which may lead to unsatisfactory yields in some cases. researchgate.net

One-Pot Synthetic Strategies for Thiourea Derivatives incorporating Propylamine

One-pot multi-component reactions represent an efficient and atom-economical approach to the synthesis of complex molecules like thiourea derivatives. These strategies involve the simultaneous or sequential combination of three or more reactants in a single reaction vessel, avoiding the need for isolation of intermediates. researchgate.net

Several one-pot procedures for the synthesis of thiourea derivatives have been developed. For example, a three-component reaction between a diamine, ammonium (B1175870) thiocyanate, and an aroyl chloride can afford bis-1-(aroyl)-3-(aryl)thioureas in excellent yields. researchgate.net Another one-pot approach involves the reaction of amines, carbon disulfide, and an oxidant in water to produce symmetrical and asymmetrical thioureas. The use of oxidants like hydrogen peroxide facilitates the reaction under mild conditions.

Green Chemistry Approaches in (Propylamino)thiourea Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thiourea derivatives to minimize waste, avoid toxic solvents, and reduce energy consumption.

Aqueous Medium Synthesis

The use of water as a reaction solvent is a cornerstone of green chemistry. An efficient method for the synthesis of substituted thiourea derivatives has been developed using a simple condensation reaction between amines and carbon disulfide in an aqueous medium. This protocol is particularly effective for aliphatic primary amines, including propylamine, and provides both di- and trisubstituted thiourea derivatives.

A continuous-flow synthesis of thioureas has also been developed using an aqueous polysulfide solution, which allows for the reaction of isocyanides, amines, and sulfur under homogeneous and mild conditions. This method offers simple product isolation through filtration.

Solvent-Free Methods

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. Mechanochemical methods, such as grinding the reactants in a mortar and pestle or using a ball mill, have emerged as a powerful tool for the solid-state synthesis of thioureas. beilstein-journals.org

The manual grinding of phenyl isothiocyanates with various anilines has been shown to produce diarylthioureas in high yields (89–98%) within short reaction times (5–40 minutes). beilstein-journals.org This solvent-free approach is not only environmentally friendly but also often leads to quantitative yields without the generation of byproducts. beilstein-journals.org Microwave-assisted synthesis is another solvent-free technique that can significantly reduce reaction times, as demonstrated in the preparation of N,N'-disubstituted thiourea derivatives where the reaction time was shortened from 18 hours to 20 minutes. rsc.org

Synthesis of Advanced this compound Analogues and Heterocyclic Systems

This compound, a derivative of thiourea, serves as a versatile building block in the synthesis of more complex molecular architectures, particularly heterocyclic systems. The presence of multiple nucleophilic centers (sulfur and nitrogen atoms) allows it to participate in a variety of cyclization reactions to form rings such as thiazoles, thiazines, and pyrimidines.

Cyclization Reactions involving this compound Precursorsjocpr.comnih.gov

N-substituted thioureas, including this compound, are key precursors for synthesizing a wide array of heterocyclic compounds. chim.itacs.org These reactions often involve the condensation of the thiourea derivative with a bifunctional electrophile, leading to the formation of a new ring system. The specific outcome of the reaction can be influenced by the nature of the reactants and the reaction conditions.

One common strategy involves the reaction of thiourea derivatives with compounds containing two electrophilic centers, such as α-haloketones or chalcones (α,β-unsaturated ketones). derpharmachemica.comrsc.org For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of a thiourea with an α-haloketone to produce a 2-aminothiazole (B372263) derivative. Similarly, reactions with chalcones can yield dihydropyrimidine (B8664642) or thiazine (B8601807) derivatives depending on the reaction pathway. derpharmachemica.comacs.org

Another important class of reactions involves intramolecular cyclization, where a functional group already present on the thiourea derivative reacts with the thiourea core to form a ring. osi.lv These precursors can be designed to undergo cyclization under specific conditions, such as treatment with a base or acid, to yield the desired heterocyclic product. For example, N-(3-oxoalkyl)dithiocarbamates can be converted into 4H-1,3-thiazine derivatives. osi.lv The versatility of these cyclization reactions allows for the generation of diverse molecular scaffolds from this compound and related precursors. nih.gov

Table 1: Examples of Cyclization Reactions with Thiourea Precursors

| Reactant A | Reactant B (Bifunctional) | Resulting Heterocycle | General Conditions |

|---|---|---|---|

| N-Propylthiourea | α-Haloketone (e.g., Bromoacetone) | 2-(Propylamino)thiazole derivative | Base catalysis, often in ethanol (B145695) |

| N-Propylthiourea | Chalcone (B49325) (α,β-Unsaturated Ketone) | Dihydropyrimidine or Thiazine derivative | Base (e.g., NaOH, K2CO3) or acid catalysis. derpharmachemica.comresearchgate.net |

| N-Propylthiourea | Ethyl Acrylate | Pyrimidinone derivative | Base catalysis. nih.gov |

| N-Propylthiourea | Aldehyde and Chloroform | Iminothiazolidinone derivative | Three-component reaction in the presence of a base. researchgate.netresearchgate.net |

Synthesis of Thiazine and Iminothiazolidinone Derivatives from (Propylamino)thioureasderpharmachemica.comnih.gov

The synthesis of six-membered thiazine heterocycles and five-membered iminothiazolidinone rings from this compound precursors represents a significant area of synthetic chemistry. nih.govderpharmachemica.com

Thiazine derivatives can be synthesized through the reaction of thioureas with suitable three-carbon synthons. osi.lv A prevalent method involves the condensation of a thiourea with a chalcone in the presence of a base like sodium hydroxide (B78521) in ethanol. jocpr.comderpharmachemica.com This reaction proceeds via a Michael addition of the thiourea to the α,β-unsaturated system of the chalcone, followed by an intramolecular condensation and dehydration to form the 1,3-thiazine ring. derpharmachemica.com The specific substitution pattern on the resulting thiazine is determined by the structure of the starting chalcone.

Iminothiazolidinones are another important class of heterocycles accessible from thiourea derivatives. researchgate.net A common synthetic route involves the reaction of a thiourea with an α-haloacyl halide, such as bromoacetyl bromide. researchgate.net The reaction mechanism typically involves the initial acylation of one of the nitrogen atoms of the thiourea, followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the halogen to form the five-membered ring. The reaction of N-substituted thioureas with ethyl chloroacetate (B1199739) in the presence of a base is another established method. researchgate.net Furthermore, three-component reactions involving an aldehyde, chloroform, and a thiourea derivative can also yield 2-imino-4-thiazolidinones. researchgate.netresearchgate.net

Table 2: Synthesis of Thiazine and Iminothiazolidinone Derivatives

| Precursor | Reagent(s) | Product Class | Key Reaction Type |

|---|---|---|---|

| This compound | Chalcone (Ar-CH=CH-CO-Ar') + Base (e.g., NaOH) | 1,3-Thiazine derivative | Michael Addition followed by Cyclocondensation. derpharmachemica.com |

| This compound | Bromoacyl Bromide | Iminothiazolidinone derivative | Acylation followed by Intramolecular Cyclization. researchgate.net |

| This compound | Ethyl Chloroacetate + Base | Iminothiazolidinone derivative | Cyclocondensation. researchgate.net |

| This compound | Aldehyde + Chloroform + Base | Iminothiazolidinone derivative | One-pot, Three-component Reaction. researchgate.net |

Purification and Isolation Techniques in Academic Synthesis

Following the synthesis of this compound derivatives and their heterocyclic analogues, purification and isolation are critical steps to obtain the compound of interest with high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization is one of the most common and effective methods for purifying solid organic compounds. orgsyn.orgresearchgate.net This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities in the solution (mother liquor). google.com For thiourea derivatives, ethanol is a frequently used solvent for recrystallization. orgsyn.orgresearchgate.net In some cases, a mixture of solvents, such as isopropanol (B130326) and water, may be employed to achieve optimal purification. google.com

Column Chromatography is a versatile purification technique used to separate compounds based on their differential adsorption onto a stationary phase. jocpr.comgoogle.com For thiourea derivatives, silica (B1680970) gel is a common stationary phase. The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. Compounds separate based on their polarity, with less polar compounds typically eluting faster. A common eluent system for these types of compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). jocpr.commdpi.com The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. mdpi.combohrium.com

Extraction is often used as an initial work-up step to separate the desired product from the reaction mixture. This can involve liquid-liquid extraction to separate the product based on its solubility in immiscible solvents. If the thiourea derivative has acidic or basic functional groups, an acid-base extraction can be employed to selectively move the compound between an organic phase and an aqueous phase by adjusting the pH. researchgate.net For example, after synthesis, the reaction mixture might be washed with a dilute acid solution to remove basic impurities. mdpi.com

Table 3: Common Purification Techniques for this compound Derivatives

| Technique | Principle | Typical Application/Conditions |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Purification of solid products. Common solvents include ethanol, methanol, or solvent mixtures like ethanol/water. orgsyn.orggoogle.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of complex mixtures. Typically uses silica gel as the stationary phase and hexane/ethyl acetate mixtures as the mobile phase. jocpr.commdpi.com |

| Extraction (Acid-Base) | Differential solubility and partitioning between immiscible liquids, often aided by pH adjustment. | Initial work-up to remove soluble impurities or separate acidic/basic products from neutral byproducts. mdpi.comresearchgate.net |

| Filtration | Separation of an insoluble solid from a liquid. | Isolating a precipitated or crystallized product from the reaction solvent or mother liquor. google.com |

Advanced Structural Characterization and Spectroscopic Analysis of Propylamino Thiourea Compounds

Single Crystal X-Ray Diffraction Studies of (Propylamino)thiourea Structures

Single-crystal X-ray diffraction (SCXRD) is a definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.eduoxcryo.com This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. uhu-ciqso.es While the crystal structure for the parent this compound is not widely reported, analysis of its closely related derivatives, particularly metal complexes and substituted analogues, offers significant understanding.

Analysis of Crystal Systems and Space Groups

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Studies on various substituted propylthiourea (B1586209) compounds reveal a preference for lower-symmetry crystal systems.

For instance, the complex bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato) nickel(II) crystallizes in the triclinic system . grafiati.com Another derivative, 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, was found to crystallize in the monoclinic system with the space group P2₁/c . iucr.org The analysis of a mercury complex, bis(cyanido)bis(N-propylthiourea-κS)mercury(II), also provides detailed crystallographic data. pleiades.onlinesibran.ru These findings are consistent with data from other N-acyl thiourea (B124793) derivatives, which frequently crystallize in the monoclinic P2₁/c space group. science.gov

The table below summarizes crystallographic data for a representative this compound derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₄O₅S |

| Formula Weight (Mᵣ) | 354.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9406 (4) |

| b (Å) | 21.2839 (10) |

| c (Å) | 9.5967 (4) |

| β (°) | 94.379 (4) |

| Volume (V, ų) | 1617.17 (13) |

| Z | 4 |

Intermolecular Interactions: Hydrogen Bonding Networks and Van der Waals Forces

The crystal packing of propylamino-thiourea derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. conicet.gov.ar The thiourea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (S and N atoms), facilitating the formation of robust supramolecular structures. conicet.gov.arunlp.edu.ar

Intramolecular Interactions and Conformational Analysis

The conformation of this compound derivatives is largely governed by the rotational freedom around the C-N bonds of the thiourea core. Intramolecular hydrogen bonding is a key factor that can lock the molecule into a specific conformation. unlp.edu.arnih.gov In many N-acylthiourea derivatives, a strong intramolecular N-H···O=C hydrogen bond is formed, creating a pseudo-six-membered ring. science.govunlp.edu.arrsc.org This interaction effectively blocks the carbonyl oxygen from participating in metal coordination, forcing the thiourea ligand to bind in a unidentate fashion through the sulfur atom. rsc.orgrsc.org

Advanced Vibrational Spectroscopy of this compound and Analogues

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups. These methods are invaluable for functional group identification, studying hydrogen bonding, and investigating tautomeric equilibria in thiourea compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization and Tautomerism

FT-IR spectroscopy is widely used to identify the key functional groups within this compound and its analogues. ijarbs.com The IR spectrum of thiourea derivatives is characterized by distinct absorption bands corresponding to the N-H, C=S, and C-N bonds.

The N-H stretching vibrations typically appear as strong bands in the region of 3100-3500 cm⁻¹. ijarbs.comresearchgate.net In the spectrum of 1-(4-methylthiazol-2-yl)-3-propyl thiourea, for example, two distinct bands are observed at 3480 and 3174 cm⁻¹, assigned to the two different N-H groups in the molecule. ijarbs.com The presence of multiple peaks in this region can also suggest different environments due to hydrogen bonding or the existence of tautomeric forms. grafiati.com

The C=S (thiocarbonyl) stretching vibration is a key marker for the thione tautomer. This band is typically found in the 830-850 cm⁻¹ and 700-750 cm⁻¹ regions. ijarbs.comresearchgate.net In 1-(4-methylthiazol-2-yl)-3-propyl thiourea, this vibration is assigned to the band at 837 cm⁻¹. ijarbs.com The position and intensity of the C=S band can be sensitive to coordination with metal ions or participation in hydrogen bonding. The potential for thione-thiol tautomerism (C=S ⇌ C-SH) exists in thioureas. The presence of a thiol group would give rise to a weak S-H stretching band around 2550-2600 cm⁻¹, though this is often not observed, indicating that the thione form is predominant in the solid state. grafiati.com

The table below presents characteristic FT-IR absorption bands for a propylthiourea derivative.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3480 | ν(N₁H) | N-H Stretch |

| 3174 | ν(N₂H) | N-H Stretch |

| 1575, 1531, 1505 | ν(C=N) + ν(C=C) | Thiazole (B1198619) Ring Stretch |

| 1474 | δ(CH₃) | Methyl Bend |

| 837 | ν(C=S) | Thiocarbonyl Stretch |

| 707 | ν(C-S-C) | Thiazole C-S-C Stretch |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.gov It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. nih.gov For thiourea and its derivatives, Raman spectroscopy is useful for characterizing the C=S and C-N skeletal vibrations.

While detailed Raman spectra for this compound are not extensively published, data for the parent thiourea molecule and related compounds provide a basis for interpretation. The Raman spectrum of thiourea is characterized by strong bands for the C=S stretch (around 743 cm⁻¹) and skeletal deformation/C-S stretch (around 490 cm⁻¹). google.com Vibrations of the thiourea framework are often coupled, making assignments complex. For metal complexes, shifts in the Raman bands can provide evidence of coordination, typically through the sulfur atom, which directly affects the C=S bond's vibrational frequency. google.com The PubChem database indicates the availability of an FT-Raman spectrum for Propyl-2-thiourea, confirming its utility for characterizing this class of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.govnih.govuobaghdad.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment. dronacharya.info For a molecule like this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the compound's identity and purity. rsc.orgscispace.commersin.edu.tr

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum can be divided into regions corresponding to the propyl group protons and the protons attached to the nitrogen atoms (N-H).

The n-propyl group gives rise to a characteristic set of signals:

A triplet signal is expected for the terminal methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons.

A complex multiplet, typically a sextet , arises from the central methylene (CH₂) protons, which are coupled to both the terminal methyl and the adjacent methylene protons.

Another triplet is anticipated for the methylene (CH₂) protons directly attached to the thiourea nitrogen atom, due to coupling with the central methylene group.

The protons on the nitrogen atoms (N-H) of the thiourea and amino moieties are expected to appear as broad singlets. Their chemical shifts can be variable and are often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many N,N'-substituted thioureas, these N-H protons resonate as broad singlets in the downfield region of the spectrum. nih.govmdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of propylamine (B44156) and various N-substituted thiourea derivatives. scispace.comchemicalbook.com

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (propyl) | ~0.9 | Triplet (t) | 3H |

| -CH₂- (central, propyl) | ~1.6 | Sextet (sxt) | 2H |

| -CH₂-N (propyl) | ~3.4 | Triplet (t) | 2H |

| N-H (thiourea) | Variable (broad) | Singlet (s) | 2H |

| N-H (amino) | Variable (broad) | Singlet (s) | 1H |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments in the this compound molecule. For this compound, four unique carbon signals are expected.

The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon (C=S). scispace.com This carbon is significantly deshielded and typically appears in the far downfield region of the spectrum, often around 180 ppm or higher. nih.govanalis.com.my The carbons of the n-propyl group will appear in the upfield region of the spectrum. Based on data for propylamine and related structures, the chemical shifts can be predicted. chemicalbook.comdocbrown.info The carbon atom directly bonded to the nitrogen (C1) will be the most deshielded of the alkyl carbons, followed by the central carbon (C2) and the terminal methyl carbon (C3). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of propylamine and various thiourea derivatives. scispace.comdocbrown.info

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (thiocarbonyl) | ~181 |

| -CH₂-N (C1 of propyl) | ~45 |

| -CH₂- (C2 of propyl) | ~23 |

| CH₃ (C3 of propyl) | ~11 |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the terminal CH₃ protons and the central CH₂ protons of the propyl group. Another cross-peak would connect the central CH₂ protons with the CH₂ protons adjacent to the nitrogen, thus establishing the -CH₂-CH₂-CH₃ sequence of the propyl chain. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC or HMQC spectrum would show a cross-peak connecting the CH₃ proton signal to the CH₃ carbon signal, and likewise for each of the two distinct CH₂ groups, unambiguously assigning each proton signal to its corresponding carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). sdsu.edu For this compound, an HMBC spectrum would be invaluable. It would show correlations from the N-H protons to the thiocarbonyl (C=S) carbon, confirming their proximity. Furthermore, correlations from the protons of the nitrogen-bound methylene (-CH₂-N) to the C=S carbon would definitively establish the attachment point of the propyl group to the thiourea core. researchgate.netunits.it

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. researchgate.netacdlabs.com

For this compound (C₄H₁₁N₃S), the exact molecular weight is 133.0674 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, providing strong evidence for the elemental composition.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙) will undergo fragmentation. core.ac.uknih.gov The fragmentation pattern is a reproducible fingerprint that helps in structure elucidation. Thiourea-containing compounds exhibit characteristic fragmentation pathways. tsijournals.comnih.gov A key fragmentation for N-alkyl thioureas involves cleavage of the alkyl group. Expected fragmentation pathways for this compound include:

Loss of the propyl radical: Cleavage of the C-N bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion corresponding to the aminothiourea core.

Alpha-cleavage: A common pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom. For the propyl group, this would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion, which is often the base peak in the mass spectrum of n-propylamines. docbrown.info

Fragmentation of the Thiourea Core: The thiourea moiety itself can fragment, for instance, through the loss of molecules like H₂S or HNCS, giving rise to characteristic ions. nih.gov

Application of Chemometrics in Advanced Spectroscopic Data Analysis for this compound Research

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.netjeol.com When applied to spectroscopic data from this compound research, chemometrics can reveal patterns and relationships that are not apparent from visual inspection of individual spectra. researchgate.net

In the context of studying this compound and its analogues or reaction products, a large number of NMR or other spectroscopic datasets can be generated. Chemometric techniques, such as Principal Component Analysis (PCA), are particularly useful for analyzing such data. nih.gov

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition method that reduces the dimensionality of large datasets. researchgate.net It transforms the data (e.g., entire NMR spectra treated as variables) into a new set of variables called principal components (PCs). A plot of the first few PCs (a "scores plot") can visually display the clustering of samples based on their similarity. This approach could be used to:

Quality Control: Differentiate between batches of synthesized this compound and identify outliers.

Reaction Monitoring: Track the progress of a reaction involving this compound by observing the trajectory of samples over time in the PCA scores plot. conicet.gov.ar

Classification: Distinguish this compound from structurally related derivatives based on subtle differences in their spectral fingerprints. nih.gov

By combining advanced spectroscopic techniques with powerful data analysis methods, chemometrics provides a robust framework for the comprehensive characterization and study of this compound compounds. researchgate.net

Computational and Theoretical Investigations of Propylamino Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (Propylamino)thiourea.

Density Functional Theory (DFT) has become a popular method for calculating the molecular properties and electronic structures of thiourea (B124793) derivatives. nih.gov By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional conformation of the this compound molecule. asianpubs.orgsciensage.info

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. fiveable.menih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.commdpi.com A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com

For N-alkyl substituted thioureas, DFT calculations have shown that the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group, reflecting the nucleophilic nature of this moiety. The LUMO, conversely, is often distributed across the C=S bond and adjacent atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comresearchgate.net These descriptors, derived within the framework of DFT, provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires an additional electronic charge. scispace.com

Studies on a series of N-alkyl thioureas have shown that increasing the alkyl chain length can subtly influence these electronic parameters, which in turn can affect their biological activity. asianpubs.org For example, a lower energy gap has been correlated with enhanced antibacterial activity in some thiourea derivatives. asianpubs.org

Table 1: Calculated Reactivity Descriptors for a Representative N-Alkyl Thiourea (Proxy Data) Data is illustrative and based on typical values for similar N-alkyl thiourea compounds calculated at the B3LYP level.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.625 |

| Chemical Softness (S) | 0.190 |

| Electrophilicity Index (ω) | 2.857 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.comresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, which are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the sulfur atom of the thiocarbonyl group (C=S), due to its high electronegativity and the presence of lone pairs. The nitrogen atoms of the amino groups would also exhibit negative potential, though to a lesser extent than the sulfur atom. Conversely, the most positive potential (blue) would be located on the hydrogen atoms attached to the nitrogens (N-H), making them the primary sites for hydrogen bond donation. researchgate.net The propyl group would largely be a region of neutral potential. This visual representation is extremely useful in understanding intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems. scispace.comresearchgate.net

Theoretical vibrational frequency calculations are performed on the DFT-optimized geometry of this compound to predict its infrared (IR) and Raman spectra. researchgate.net The calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with experimentally obtained FTIR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. researchgate.net

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the 3100-3400 cm-1 region.

C-H stretching: From the propyl group, appearing in the 2800-3000 cm-1 range.

C=S stretching (Thioamide I band): A key characteristic band for thioureas, often found in the 700-850 cm-1 region, though it can be coupled with other vibrations.

C-N stretching (Thioamide II and III bands): These bands, involving significant C-N stretching and N-H bending, appear in the 1300-1550 cm-1 range.

The agreement between the calculated and experimental frequencies, often improved by applying a scaling factor to the theoretical data, validates both the calculated molecular structure and the interpretation of the experimental spectrum. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. scispace.com

Molecular Docking Studies of this compound in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netresearchgate.net

Thiourea derivatives have been investigated as inhibitors for various biological targets, including enzymes like urease, DNA gyrase, and various kinases. mdpi.comrsc.org For this compound, molecular docking studies would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and energy-minimized. A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the active site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: The top-scoring poses are analyzed to identify the most likely binding mode. This analysis focuses on intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the protein's active site. nih.govnih.gov

For example, the N-H groups of this compound can act as hydrogen bond donors, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. nih.gov The propyl group can form hydrophobic interactions with nonpolar residues in the binding pocket. These docking studies can predict the binding affinity and provide a structural hypothesis for the molecule's biological activity, guiding further experimental validation. mdpi.com

In Silico Predictions for Structure-Activity Relationship (SAR) Derivations

In silico methods are highly effective for establishing Structure-Activity Relationships (SAR), which describe how changes in a molecule's chemical structure affect its biological activity. mdpi.com By computationally analyzing a series of related compounds, researchers can identify which structural features are essential for activity and which can be modified to enhance potency or other properties. nih.govmdpi.com

For thiourea derivatives, computational SAR studies, often employing techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), have yielded key insights. nih.govnih.gov These models correlate the 3D properties of molecules (e.g., shape, electrostatic potential) with their biological activity.

Key SAR findings for thiourea derivatives from computational studies include:

Substituents on the Nitrogen Atoms: The nature of the substituent groups on the nitrogen atoms significantly influences activity. For instance, introducing bulky or electron-rich groups at specific positions can enhance potency by forming additional favorable interactions with the protein target. nih.govnih.gov

Role of Aromatic Rings: The presence and position of aromatic rings can lead to π-stacking or other interactions that dramatically increase binding affinity. nih.gov

Lipophilicity: Increasing the lipophilicity (fat-solubility) of a substituent can sometimes lead to decreased activity, suggesting that a balance between lipophilic and hydrophilic properties is necessary for optimal interaction. mdpi.com

Hydrogen Bonding Capacity: Modifications that enhance the hydrogen bonding capability of the thiourea core are generally favorable for activity.

The following table summarizes general SAR principles derived from computational studies of thiourea analogs.

| Structural Modification | General Effect on Activity | Rationale from Computational Models |

| Addition of bulky, electron-rich groups at specific positions | Increase | Fills hydrophobic pockets and enhances electrostatic interactions. nih.gov |

| Introduction of a piperazine (B1678402) ring | Increase | Enhances potency and selectivity by providing additional interaction points. mdpi.com |

| Reduction of alkenyl side-chain length | Increase | Smaller aliphatic chains may fit better into a constrained binding pocket. mdpi.com |

| Addition of electron-withdrawing groups | Increase | Can enhance the hydrogen bond donor capacity of the N-H groups. |

These in silico derived SAR insights provide a rational basis for the design of new, more effective this compound analogs for various therapeutic targets.

Coordination Chemistry of Propylamino Thiourea Ligands and Their Metal Complexes

Synthesis of Metal Complexes Involving (Propylamino)thiourea Derivatives

The synthesis of metal complexes with this compound derivatives typically involves the reaction of a metal salt with the thiourea (B124793) ligand in an appropriate solvent. nih.gov The specific conditions, stoichiometry, and subsequent isolation techniques are crucial in determining the final product's structure and purity.

Reaction Conditions and Stoichiometry for Metal Complex Formation

The formation of metal complexes with this compound ligands is influenced by several factors, including the choice of metal salt, the ligand-to-metal molar ratio, the solvent, and the reaction temperature.

Reaction Media and Temperature: The synthesis of these complexes is often carried out in organic solvents such as ethanol (B145695), methanol, or acetone (B3395972) at room temperature. nih.govmaterialsciencejournal.org In some cases, refluxing the reaction mixture is necessary to ensure the completion of the reaction. isca.me For instance, the reaction of various thiourea derivatives with metal salts in ethanol at room temperature has been shown to yield the corresponding metal complexes. nih.gov

Stoichiometry: The stoichiometry of the reactants plays a critical role in defining the structure of the resulting complex. Typically, a 2:1 ligand-to-metal molar ratio is employed, leading to the formation of complexes with the general formula ML₂ or ML₂Cl₂. materialsciencejournal.org For example, reacting a solution of a thiourea ligand and a metal salt in a 2:1 ratio with stirring for about an hour can lead to the precipitation of the desired complex. materialsciencejournal.org However, other ratios, such as 1:1, can also be used to synthesize different types of complexes. nih.gov

Influence of pH: The pH of the reaction medium can also influence the coordination behavior of the thiourea ligand. In neutral media, thiourea derivatives often coordinate as monodentate ligands through the sulfur atom. mdpi.com In contrast, a basic medium can facilitate the deprotonation of the ligand, leading to bidentate coordination through both sulfur and nitrogen atoms. mdpi.com

A summary of typical reaction conditions is provided in the table below.

| Parameter | Typical Conditions |

| Solvent | Ethanol, Methanol, Acetone, Acetonitrile nih.govmaterialsciencejournal.orguobasrah.edu.iq |

| Temperature | Room Temperature or Reflux nih.govisca.me |

| Ligand:Metal Ratio | 2:1 or 1:1 materialsciencejournal.orgnih.gov |

| Reaction Time | 1 hour to several hours materialsciencejournal.orgisca.me |

| pH | Neutral for monodentate, Basic for bidentate coordination mdpi.com |

Isolation and Crystallization of Metal-Thiourea Complexes

Following the synthesis, the isolation and purification of the metal-thiourea complexes are essential steps to obtain a pure product suitable for characterization.

Isolation: The most common method for isolating the solid complex is filtration. After the reaction is complete, the precipitated complex is filtered, washed with the solvent used in the reaction (and sometimes water), and then dried in a vacuum. materialsciencejournal.org

Crystallization: Obtaining single crystals of high quality is crucial for determining the three-dimensional structure of the complex using X-ray diffraction. Several techniques can be employed for the crystallization of metal-thiourea complexes:

Slow Evaporation: This is a straightforward method where the complex is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. This technique, however, may not always yield the best quality crystals. unifr.ch

Vapor Diffusion: This is often the preferred method for growing high-quality single crystals, especially when only a small amount of the compound is available. unifr.ch It involves dissolving the complex in a solvent and placing this solution in a sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the complex reduces its solubility and promotes crystal growth. echemi.com

Solvent Layering: In this technique, a solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystallization occurs at the interface of the two solvents. unifr.ch

Reactant Diffusion: This method is particularly useful for complexes that are insoluble in the reaction medium. The ligand and metal salt are dissolved in separate vials and then placed in a larger container with a third solvent in which the resulting complex is insoluble. The diffusion of the reactants leads to the formation and crystallization of the complex. unifr.ch

The choice of crystallization technique and solvent system is often a matter of trial and error, depending on the specific properties of the metal complex. echemi.com

Ligand Properties and Coordination Modes of this compound

Thiourea derivatives, including this compound, are versatile ligands due to the presence of multiple potential donor atoms: the sulfur of the thiocarbonyl group and the nitrogen atoms of the amino groups. nih.gov This allows them to coordinate to metal centers in various ways, acting as monodentate, bidentate, or even polydentate ligands. mdpi.comuobasrah.edu.iq

Monodentate, Bidentate, and Polydentate Coordination via S and N Donor Atoms

The coordination behavior of this compound is largely dictated by the nature of the metal ion and the reaction conditions.

Monodentate Coordination: The most common coordination mode for thiourea and its derivatives is as a neutral, monodentate ligand through the sulfur atom. mdpi.com The soft sulfur atom has a high affinity for soft metal ions. scispace.com This mode of coordination is often observed in complexes with various transition metals. nih.gov In some cases, deprotonated thiourea can also act as an anionic monodentate ligand. mdpi.com

Bidentate Coordination: this compound can also act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms, forming a chelate ring. mdpi.com This N,S-bidentate coordination is often facilitated in a basic medium, which promotes the deprotonation of one of the N-H groups. mdpi.com The formation of a stable six-membered ring can be observed in N-acyl thiourea complexes due to intramolecular hydrogen bonding between the N-H of the thiourea and the oxygen of the acyl group. cardiff.ac.uk Some thiourea derivatives have been shown to act as bidentate ligands through two thionic sulfur atoms. isca.me There are also instances where deprotonated thiourea acts as a bidentate ligand in an η²-N,S bonding mode. stackexchange.com

Polydentate and Bridging Coordination: While less common, thiourea derivatives can also exhibit polydentate behavior, especially when additional coordinating groups are present in the ligand structure. nih.gov Furthermore, they can act as bridging ligands, connecting two metal centers. mdpi.com

The different coordination possibilities of thiourea derivatives are summarized in the table below.

| Coordination Mode | Donor Atoms | Description |

| Monodentate (Neutral) | S | The ligand coordinates through the sulfur atom. mdpi.com |

| Monodentate (Anionic) | S | A deprotonated form of the ligand coordinates through the sulfur atom. mdpi.com |

| Bidentate (Chelating) | N, S | The ligand coordinates through a nitrogen and the sulfur atom, forming a ring. mdpi.comnih.gov |

| Bridging | S | The sulfur atom bridges two metal centers. mdpi.com |

Influence of Propylamino Moiety on Chelation and Steric Hindrance

The presence of the propylamino group in the this compound ligand can influence its coordination chemistry in several ways.

Chelation: The propyl group itself is not directly involved in coordination. However, its electronic properties can subtly influence the electron density on the adjacent nitrogen atom, which could, in turn, affect the stability of the chelate ring in bidentate coordination.

Steric Hindrance: The alkyl groups on the nitrogen atoms can exert steric hindrance, which may influence the geometry of the resulting metal complex. The size and conformation of the propyl group can affect how the ligands pack around the metal center, potentially favoring certain coordination numbers and geometries over others. In highly substituted thiourea derivatives, steric crowding can play a significant role in determining the final structure of the complex.

Structural Analysis of this compound Metal Complexes

The structural characterization of this compound metal complexes is crucial for understanding their chemical properties and potential applications. A variety of analytical techniques are employed to elucidate their structures, with single-crystal X-ray diffraction being the most definitive method.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. A shift in the C=S stretching vibration to a lower frequency in the complex compared to the free ligand is indicative of coordination through the sulfur atom. nih.gov Conversely, shifts in the N-H stretching vibrations can suggest the involvement of the nitrogen atoms in coordination. uobasrah.edu.iq An increase in the double bond character of the C-N bond upon complexation can also be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the N-H protons and the carbon of the C=S group upon complexation provide evidence for coordination. mdpi.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex and can provide information about the geometry of the coordination sphere around the metal ion. uobasrah.edu.iq

Spectroscopic Characterization of Complex Formation (FT-IR, NMR, UV-Vis)

The coordination of this compound to metal centers is typically investigated using a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific data for this compound complexes are not extensively documented, the spectroscopic behavior can be inferred from studies on structurally similar N-alkyl and N,N'-disubstituted thiourea derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the coordination mode of thiourea ligands. The FT-IR spectrum of the free ligand exhibits characteristic bands for N-H, C-N, and C=S stretching vibrations. Upon complexation, shifts in these bands provide evidence of metal-ligand bond formation.

A key indicator of coordination through the sulfur atom is the shift of the ν(C=S) band. In free N-substituted thiourea ligands, this band typically appears in the region of 700-800 cm⁻¹. Upon coordination to a metal, this band is expected to shift to a lower frequency, indicating a weakening of the C=S double bond character due to the donation of electron density from the sulfur atom to the metal center mdpi.com. Conversely, the ν(C-N) band, often found around 1300 cm⁻¹, may shift to a higher frequency. This is attributed to an increase in the double bond character of the C-N bond as electron density is drawn towards the newly formed metal-sulfur bond mdpi.com.

The N-H stretching vibrations, usually observed around 3300 cm⁻¹, can also be affected by coordination, although these changes can be more complex to interpret due to hydrogen bonding effects researchgate.net. In some cases, a shift in the N-H bands can suggest the involvement of the nitrogen atom in coordination, particularly in bidentate chelation, which would be indicated by the disappearance of the υ(NH) stretching vibration if deprotonation occurs mdpi.com.

Interactive Table: Representative FT-IR Spectral Data for N-Substituted Thiourea Complexes

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation of Shift |

| ν(N-H) | ~3176 | 3174–3336 | Shift indicates changes in the electronic environment of the N-H bond, possibly due to coordination or changes in hydrogen bonding. mdpi.com |

| ν(C-N) | ~1269 | 1269–1303 | Shift to higher frequency suggests an increase in C-N double bond character upon coordination. mdpi.com |

| ν(C=S) | ~707 | 665–696 | Shift to lower frequency indicates weakening of the C=S bond due to coordination of the sulfur atom to the metal center. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the structure of diamagnetic metal complexes in solution. In ¹H NMR spectroscopy, the chemical shifts of the N-H protons are particularly sensitive to the coordination environment. Upon complexation, these signals are expected to shift, typically downfield, due to the deshielding effect of the metal ion and changes in electron density upon bond formation researchgate.net. The protons of the propyl group in this compound would also be expected to show shifts in their resonance signals upon coordination.

For complexes containing NMR-active nuclei, such as ¹⁹⁵Pt or ¹¹³Cd, coupling between the metal and the ligand protons or carbons can provide direct evidence of coordination. In cases where the ligand contains other NMR-active nuclei, such as ³¹P in phosphine-containing thiourea derivatives, significant shifts in the ³¹P signal upon coordination are observed, confirming the involvement of that part of the ligand in bonding to the metal nih.gov.

Interactive Table: Representative ¹H NMR Chemical Shift Data for N-Substituted Thiourea Ligands and Complexes

| Proton | Free Ligand (ppm) | Coordinated Ligand (ppm) | Interpretation of Shift |

| N-H (amide) | ~9.633 | ~8.621 | A significant upfield or downfield shift upon coordination indicates a change in the electronic environment of the proton. utm.my |

| N-H (amine) | ~8.169 | ~7.402 | Changes in chemical shift confirm the involvement of the thiourea moiety in complexation. utm.my |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the metal complexes. The UV-Vis spectrum of a free thiourea ligand typically shows intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the thiocarbonyl group researchgate.net.

Upon complexation with a transition metal, new absorption bands often appear in the visible region of the spectrum. These new bands are generally attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital utm.my. The energy of these LMCT bands can provide information about the nature of the metal-ligand bond and the electronic structure of the complex. In some cases, d-d transitions within the metal center may also be observed, although they are often weaker in intensity than the charge transfer bands.

Interactive Table: Representative UV-Vis Absorption Data for N-Substituted Thiourea Complexes

| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| π→π | ~238 | High | Intra-ligand transition, often shifted upon coordination. utm.my |

| n→π | ~290 | Moderate | Intra-ligand transition involving the non-bonding electrons of the sulfur atom. researchgate.net |

| LMCT | 400-700 | Varies | Ligand-to-Metal Charge Transfer, indicative of complex formation. utm.my |

X-Ray Crystallographic Studies of Metal Coordination Geometry

Thiourea and its derivatives typically act as monodentate ligands, coordinating to the metal ion through the soft sulfur atom. However, depending on the substituents on the nitrogen atoms and the nature of the metal ion, they can also act as bridging ligands or, in some cases, as bidentate (N,S) chelating agents, particularly after deprotonation of one of the N-H groups cardiff.ac.uknih.gov.

The coordination geometry adopted by the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the thiourea ligand, and the nature of other co-ligands present in the complex. Common geometries observed for transition metal complexes with N-substituted thioureas include:

Tetrahedral: This geometry is frequently observed for d¹⁰ metal ions such as Zn(II), Cd(II), and Cu(I) researchgate.netcardiff.ac.uk. In these complexes, the metal center is surrounded by four ligands in a tetrahedral arrangement.

Square Planar: This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II) researchgate.netresearchgate.net. The metal ion is at the center of a square, with the four coordinating atoms at the corners.

Octahedral: This is a common coordination geometry for many transition metals, including Co(II) and Ni(II), particularly when coordinated to six ligands researchgate.net.

X-ray crystallographic studies on related N,N'-disubstituted thiourea complexes have provided precise measurements of metal-sulfur bond lengths. These distances are indicative of the strength of the coordination bond. For instance, in a silver(I) complex with a phosphine-functionalized thiourea ligand, Ag-S bond distances were reported to be in the range of 2.6725(8) to 2.7028(9) Å nih.gov.

Interactive Table: Common Coordination Geometries and Representative Metal Ions for N-Substituted Thiourea Complexes

| Coordination Geometry | Typical Metal Ions | Representative Complex Type | Reference |

| Tetrahedral | Zn(II), Cu(I) | [M(thiourea)₄]²⁺ | researchgate.netcardiff.ac.uk |

| Square Planar | Ni(II), Cu(II) | [M(thiourea)₄]²⁺ | researchgate.netcardiff.ac.uk |

| Trigonal Planar | Cu(I) | [M(thiourea)₃]⁺ | cardiff.ac.uk |

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure in this compound Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the nature of metal-ligand bonding and the electronic structure of coordination compounds. While specific theoretical studies on this compound complexes are scarce, the principles can be applied from research on analogous thiourea derivatives.

DFT calculations allow for the optimization of the molecular geometry of metal complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. These calculations can also predict vibrational frequencies, which can aid in the assignment of experimental FT-IR spectra mdpi.com.

The electronic structure of these complexes can be analyzed through the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex. In metal complexes of thiourea derivatives, the HOMO is often localized on the ligand, particularly on the sulfur atom, while the LUMO is typically centered on the metal ion. This is consistent with the observed LMCT electronic transitions.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal. This analysis can provide quantitative information about the delocalization of electron density from the ligand's lone pairs (e.g., on the sulfur atom) to the vacant orbitals of the metal center, thus describing the covalency of the metal-ligand bond.

Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology and characterize the nature of the chemical bonds within the complex. This method can distinguish between covalent and ionic interactions based on the properties of the electron density at the bond critical points nih.gov.

Theoretical studies on related systems have shown that upon complexation, there is a significant redistribution of electron density. For example, in some palladium and platinum complexes of a thiourea derivative, DFT calculations revealed that the C=S bond length increases upon coordination, indicating a decrease in its double bond character, which is consistent with experimental FT-IR data mdpi.com.

Interactive Table: Key Parameters from Theoretical Studies of Thiourea Derivative Complexes

| Theoretical Method | Calculated Property | Significance |

| DFT Geometry Optimization | Bond lengths, bond angles | Prediction of molecular structure and comparison with experimental data. mdpi.com |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Energy levels, orbital distribution, HOMO-LUMO gap | Understanding of electronic transitions, reactivity, and kinetic stability. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions | Quantifying the covalency and nature of the metal-ligand bond. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density topology, bond critical points | Characterization of the nature of chemical bonds (covalent vs. ionic). nih.gov |

Structure Activity Relationship Sar Studies of Propylamino Thiourea Derivatives Mechanistic Focus

Mechanistic Investigations of Biological Activities

The biological activities of thiourea (B124793) derivatives, including those with propylamino chains, are a subject of significant scientific investigation. The mechanisms underlying their antimicrobial and anticancer effects are multifaceted, involving direct interactions with cellular structures and inhibition of critical enzymes.

Understanding Antimicrobial Mechanisms of Thiourea Derivatives with Propylamino Chains

Thiourea derivatives represent a versatile class of compounds with established antimicrobial properties. Their mechanism of action is often linked to the presence of the thiocarbonyl (C=S) group and the nitrogen atoms, which can engage in various biological interactions. The inclusion of alkyl chains, such as a propylamino group, can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

The antimicrobial action of thiourea derivatives frequently begins at the cell surface. These compounds can interfere with the integrity of microbial cell walls and membranes, leading to cell death.

Bacterial Cell Wall Disruption : Some thiourea derivatives have been observed to disrupt the integrity of the bacterial cell wall. For instance, studies on certain derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) have shown morphological changes indicative of cell wall damage when viewed under a transmission electron microscope. This disruption can lead to the leakage of intracellular components and ultimately, bacterial lysis.

Fungal Cell Interaction : The antifungal activity of thiourea derivatives can also involve interaction with the fungal cell structure. The thiourea core is capable of forming hydrogen bonds and electrostatic interactions with fungal enzymes that are crucial for cell growth and integrity. For example, derivatives of 2-thiophenecarboxylic acid have shown a notable inhibitory effect on the biofilm growth and microbial adherence of Candida auris, a multidrug-resistant fungal pathogen. The ortho-methylated derivative, in particular, demonstrated the highest antifungal activity in these studies.

A specific mechanism observed for compounds containing a thiourea moiety, such as 6-n-propylthiourea (PROP), involves the activation of the TAS2R38 bitter taste receptor. In human immune cells, activation of this receptor can trigger the production of nitric oxide (NO), a key molecule in the defense against pathogens. This NO production can enhance bactericidal activity against bacteria like E. coli. nih.gov

A primary mechanism by which thiourea derivatives exert their antimicrobial effect is through the inhibition of essential microbial enzymes. This targeted inhibition disrupts vital metabolic pathways necessary for the pathogen's survival.

Inhibition of M. tuberculosis InhA : The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Thiourea derivatives have been specifically designed as direct inhibitors of InhA. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, these direct inhibitors can be effective against isoniazid-resistant strains that have mutations in the katG gene. Research has shown that thiourea-based derivatives can exhibit potent antitubercular activity with low cytotoxicity, and enzyme inhibition assays have confirmed InhA as a key target.

Other Microbial Enzyme Targets : Beyond InhA, thiourea derivatives have been shown to inhibit other crucial microbial enzymes. These include:

DNA Gyrase and Topoisomerase IV : These enzymes are essential for bacterial DNA replication, transcription, and repair. Certain novel thiourea derivatives have demonstrated excellent inhibitory activity against E. coli DNA gyrase B and moderate activity against Topoisomerase IV.

Urease : Some thiourea-based compounds, such as thiazolyl thioureas, have been evaluated as inhibitors of bacterial urease, an enzyme important for the survival of certain pathogens like Sporosarcina pasteurii and Proteus mirabilis.

The inhibitory activities of selected thiourea derivatives against various microbial enzymes are summarized in the table below.

| Compound/Derivative Class | Target Enzyme | Target Organism | Activity (IC₅₀/MIC) |

| Thiourea Derivative 8 | E. coli DNA Gyrase B | Escherichia coli | IC₅₀ = 0.33 ± 1.25 µM |

| Thiourea Derivative 8 | E. coli Topoisomerase IV | Escherichia coli | IC₅₀ = 19.72 ± 1.00 µM |

| Thiourea-based derivatives | InhA | Mycobacterium tuberculosis | MIC = 0.78 and 1.56 µg/mL |

| N-benzoyl-N'-propylthiourea complexes | Not specified | Not specified | General antimicrobial activity noted |

Exploration of Anticancer Mechanisms at a Molecular Level

Thiourea derivatives have emerged as a promising class of compounds in the fight against cancer, demonstrating the ability to inhibit the growth of various cancer cell lines. conicet.gov.ar Their anticancer mechanisms are being explored at the molecular level, revealing interactions with specific cellular targets and the disruption of key cellular processes.

The anticancer activity of these compounds often stems from their ability to bind to and inhibit proteins that are critical for cancer cell survival and proliferation.

Thioredoxin Reductase (TrxR) Inhibition : The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a major antioxidant system within cells responsible for maintaining redox homeostasis. researchgate.net Cancer cells often have elevated levels of reactive oxygen species (ROS) and are highly dependent on systems like this to survive. researchgate.net TrxR inhibitors disrupt this balance, leading to increased oxidative stress and subsequent cancer cell death. researchgate.net TrxR is a selenoenzyme, and its activity relies on highly conserved cysteine and selenocysteine (B57510) residues in its active site. researchgate.net Compounds that can interact with these residues can act as potent inhibitors. While direct studies on (propylamino)thiourea are limited, the sulfur atom in the thiourea scaffold makes it a candidate for interacting with the selenosulfide active site of TrxR, a mechanism employed by other sulfur-containing anticancer agents. researchgate.net

Other Cellular Targets : Besides TrxR, thiourea derivatives have been found to target other key proteins involved in carcinogenesis. These include:

Epidermal Growth Factor Receptor (EGFR) : Certain thiourea derivatives bearing a benzodioxole moiety have shown EGFR inhibitory activity. evitachem.com

Kinases : Various thiourea derivatives have been investigated as potential inhibitors of protein kinases, which are often dysregulated in cancer. researchgate.net

By interacting with their molecular targets, thiourea derivatives can disrupt fundamental cellular processes, most notably cell proliferation, and can induce programmed cell death (apoptosis).

Inhibition of Cell Proliferation : A hallmark of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated that thiourea derivatives can effectively suppress the proliferation of a wide range of human cancer cell lines. nih.gov For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective, significantly reducing the proliferation of the A549 lung cancer cell line with an IC₅₀ value of 0.2 µM. nih.gov Similarly, other derivatives have shown potent antiproliferative effects against colon, prostate, and breast cancer cell lines. evitachem.com One study identified that 1-amino-3-(propylamino)thiourea was a phytochemical constituent with potential biological activity, although its specific antiproliferative mechanism was not detailed.

Induction of Apoptosis : The cytotoxic action of thiourea derivatives often involves the induction of apoptosis. Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed that they exerted strong pro-apoptotic activity in colon cancer and leukemia cell lines. For instance, one compound induced late apoptosis in 95–99% of colon cancer cells.

The antiproliferative activity of various thiourea derivatives against different cancer cell lines is presented in the table below.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 µM |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 µM |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 µM |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 µM |

| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | SW480 (Colon) | 1.5 µM |

| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 2.0 µM |

| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | 2.5 µM |

| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | K-562 (Leukemia) | 4.8 µM |

Enzyme Inhibitory Mechanisms by this compound Derivatives

Thiourea derivatives represent a versatile class of compounds recognized for their wide range of biological activities, including the inhibition of various enzymes. The mechanistic basis for this inhibition often lies in the unique structural features of the thiourea scaffold, which includes a thiocarbonyl group and two amino groups. These features allow for a multitude of interactions with biological targets, such as hydrogen bonding and coordination with metal ions within enzyme active sites. The sulfur- and nitrogen-containing core structure can establish both hydrogen acceptor and donor sites within the active pockets of different enzymes, contributing to their inhibitory potential.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission; their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govsciforum.net Thiourea derivatives have emerged as effective inhibitors of these enzymes, often exhibiting dual or selective inhibition. nih.gov

The inhibitory mechanism involves the binding of the thiourea derivative within the deep and narrow active site gorge of the cholinesterase enzyme. Molecular docking studies suggest that these compounds can occupy the enzyme's active cavity, placing them in close proximity to the catalytic triad (B1167595) (serine, histidine, and glutamate (B1630785) residues). mdpi.com The interactions are typically non-covalent, stabilized by hydrogen bonds formed between the N-H protons of the thiourea moiety and amino acid residues in the active site. For instance, docking studies have shown potential hydrogen bonding with residues such as PHE295 in AChE. sciforum.net Some derivatives exhibit selectivity for BChE, which is attributed to differences in the shape and amino acid composition of the active site gorge between the two enzymes. mdpi.com Several thiourea derivatives have demonstrated significant inhibitory potential against both AChE and BChE, with some compounds showing activity in the micromolar range. nih.govresearchgate.netdergipark.org.tr

Table 1: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 | nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 | nih.gov |

| Thiazole-Benzimidazole Analogue 16 | Acetylcholinesterase (AChE) | 0.10 ± 0.05 µM | researchgate.net |

| Thiazole-Benzimidazole Analogue 21 | Butyrylcholinesterase (BChE) | 0.20 ± 0.050 µM | researchgate.net |

Many thiourea derivatives possess significant antioxidant properties, acting as effective scavengers of free radicals such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (OH•). researchgate.netnih.gov This activity is crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. The antiradical capacity of these compounds is frequently evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. dergipark.org.trhueuni.edu.vn